2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O3/c1-29-18-6-3-12(17-11-27-19(24-17)7-8-20(26-27)30-2)9-16(18)25-21(28)14-5-4-13(22)10-15(14)23/h3-11H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJZXWUVTVUTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4-Difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound with potential pharmacological applications. Its structure incorporates multiple functional groups, including methoxy and imidazo[1,2-b]pyridazine moieties, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antimycobacterial properties and other relevant pharmacological effects.
Chemical Structure
The molecular formula for 2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is C21H16F2N4O3, with a molecular weight of approximately 410.4 g/mol. The compound features two fluorine atoms and two methoxy groups attached to a phenyl ring, enhancing its lipophilicity and biological interactions.
Antimycobacterial Activity
Research has demonstrated that derivatives of the imidazo[1,2-b]pyridazine scaffold exhibit significant activity against Mycobacterium tuberculosis (Mtb). A study by Moraski et al. highlighted the structure-activity relationships (SAR) of various compounds within this class. The presence of specific substituents on the phenyl and imidazo rings was crucial for enhancing activity against Mtb. For instance, compounds with a phenyl moiety bearing fluoro substituents at C2 and methoxy groups at C3 showed promising results in vitro .
Table 1: In Vitro Antimycobacterial Activity of Selected Compounds
| Compound | R1 (C6) | R2 (C2) | Mtb MIC90 (μg/mL) | Mtb MIC90 (μM) |
|---|---|---|---|---|
| 1a | BnO | Ph | 1 | 3.02 |
| 1b | 3-MeO-BnO | 4-F-Ph | 1 | 2.64 |
| 2a | BnS | Ph | 0.5 | 1.44 |
| 2b | 3-MeO-BnS | 2-F-Ph | 0.5 | 1.26 |
These findings indicate that the compound's structural modifications can significantly influence its efficacy against tuberculosis.
Other Biological Activities
In addition to antimycobacterial properties, compounds containing the imidazo[1,2-b]pyridazine structure have been investigated for various other biological activities, including:
- Inhibition of Neutral Sphingomyelinase : Certain derivatives have shown potential in inhibiting neutral sphingomyelinase (nSMase), which is implicated in neurodegenerative diseases like Alzheimer's . These inhibitors may help mitigate tau and amyloid pathology.
- Anticancer Activity : Some studies suggest that similar compounds exhibit cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.
Case Studies
A notable case study involved the evaluation of structural analogs of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. The study assessed their cytotoxicity on human embryonic kidney cells (HEK-293), revealing that most active compounds were non-toxic at effective concentrations . This suggests a favorable therapeutic index for further development.
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The compound shares structural similarities with several benzamide and imidazopyridazine derivatives. Key analogues include:
Key Observations :
Fluorine Substitution: The 2,4-difluoro substitution in the target compound may enhance lipophilicity and metabolic resistance compared to mono-fluoro analogues like BF44383 .
Imidazopyridazine Modifications: Unlike compounds 76–78 in , which feature cyclopropyl, pyrrolidinyl, or morpholino groups on the imidazopyridazine core, the target compound retains a simpler 6-methoxy group, likely optimizing solubility .
Pharmacological and Commercial Considerations
- Pricing : The target compound’s cost is anticipated to align with analogues like BF44383 ($574–$1,194 for 1–50 mg) and BF22516 ($402–$1,158 for 1–100 mg), reflecting the complexity of imidazopyridazine synthesis .
- Therapeutic Potential: While direct pharmacological data for the target compound are unavailable, structurally related imidazopyridazines exhibit antiproliferative () and kinase-inhibitory activity (). The 2,4-difluoro substitution may mimic the efficacy of Omipalisib (), a benzenesulfonamide with similar fluorine positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
